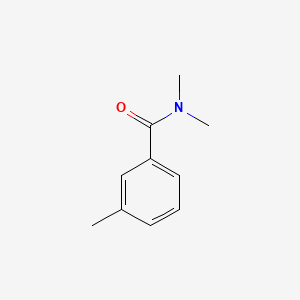

n,n,3-Trimethylbenzamide

Description

Contextualization within Benzamide (B126) Class Chemistry

The benzamide functional group, consisting of a carboxamide attached to a phenyl group, is a foundational scaffold in organic chemistry. Benzamides are classified as aromatic amides, and their chemical behavior is influenced by the electronic interplay between the aromatic ring and the amide linkage. evitachem.com The amide group itself is relatively unreactive due to resonance stabilization, which delocalizes the nitrogen lone pair electrons into the carbonyl group.

N,N,3-Trimethylbenzamide is a tertiary benzamide, meaning the amide nitrogen is bonded to two alkyl groups (in this case, methyl groups). This N,N-disubstitution prevents it from participating in reactions that require an N-H bond, such as certain condensation reactions or hydrogen bonding as a donor. The presence of the 3-methyl group on the benzene (B151609) ring introduces a modest inductive effect and steric influence, which can affect the molecule's reactivity and physical properties compared to unsubstituted N,N-dimethylbenzamide.

The synthesis of related benzamides can be achieved through various established methods. A common route involves the acylation of a secondary amine with a substituted benzoyl chloride. For instance, the synthesis of analogous N,N,3-triethylbenzamide is accomplished by reacting triethylamine (B128534) with benzoyl chloride. Similarly, the synthesis of this compound can be envisioned from the reaction of dimethylamine (B145610) and 3-methylbenzoyl chloride.

Significance in Organic Synthesis and Medicinal Chemistry Principles

In the realm of organic synthesis, this compound and its structural analogs serve as valuable intermediates and building blocks. evitachem.combldpharm.com The benzamide moiety is a robust functional group that can be carried through multi-step syntheses or be chemically transformed into other functional groups. For example, the amide group can be reduced to form corresponding amine derivatives. evitachem.com

The utility of substituted benzamides is evident in their application as precursors for more complex molecular architectures. Research has shown that related trimethylbenzamides can act as nucleophiles in copper-catalyzed reactions to produce N-acyl carbazoles, which are recognized as potent fluorophores. beilstein-journals.org This highlights the potential of the this compound scaffold in the development of functional materials.

Within medicinal chemistry, the benzamide scaffold is a privileged structure, appearing in numerous biologically active compounds. While specific research on the direct biological applications of this compound is not extensively detailed in the provided results, the significance of closely related analogs underscores its importance as a foundational structure. For example, iodo-substituted trimethylbenzamides are used as key intermediates in the synthesis of kinase inhibitors, a critical class of therapeutic agents. chemshuttle.com The strategic placement of substituents on the benzamide core is a fundamental principle in drug design, used to modulate factors such as binding affinity, selectivity, and pharmacokinetic properties. chemshuttle.comontosight.ai The this compound structure, therefore, represents a key starting point for the synthesis of libraries of compounds for biological screening and drug discovery efforts.

Chemical Data

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO | nih.govbldpharm.comnist.gov |

| Molecular Weight | 163.22 g/mol | nih.govbldpharm.comchemicalbook.com |

| CAS Registry Number | 6935-65-5 | drugfuture.comnist.govchemicalbook.com |

| IUPAC Name | This compound | nist.gov |

| Synonyms | 3,N,N-Trimethylbenzamide, N,N-Dimethyl-m-toluamide | nih.govncats.iodrugfuture.com |

Structure

3D Structure

Properties

IUPAC Name |

N,N,3-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-5-4-6-9(7-8)10(12)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYVHBPXKKDGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219390 | |

| Record name | Benzamide, N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-65-5 | |

| Record name | Benzamide, N,N,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6935-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZAMIDE, N,N,3-TRIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6O1P2CXE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Crystallographic Characterization of N,n,3 Trimethylbenzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N,N,3-trimethylbenzamide in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. The aromatic protons appear as a multiplet between δ 7.14 and 7.28 ppm. The two N-methyl groups are observed as distinct singlets at δ 3.11 and 2.97 ppm, a feature indicative of restricted rotation around the amide C-N bond due to its partial double bond character. The methyl group on the phenyl ring gives rise to a singlet at δ 2.37 ppm. nih.gov

For comparison, the analogue 3-chloro-N,N-dimethylbenzamide shows a multiplet for its aromatic protons in the region of δ 7.25–7.45 ppm, with the N-methyl singlets appearing at δ 3.10 and 2.98 ppm. nih.gov The para-substituted analogue, N,N,4-trimethylbenzamide, exhibits two doublets for the aromatic protons at δ 7.29 and 7.22 ppm in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), with the N-methyl protons appearing as a doublet at δ 2.93 ppm and the aryl methyl protons as a doublet at δ 2.34 ppm. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound in CDCl₃ further corroborates its structure. The carbonyl carbon resonates at δ 171.94 ppm. The aromatic carbons exhibit signals at δ 138.28, 136.37, 130.28, 128.24, 127.72, and 124.04 ppm. The two N-methyl carbons are observed at δ 39.68 and 35.38 ppm, and the aryl methyl carbon appears at δ 21.45 ppm. nih.gov

In the case of 3-chloro-N,N-dimethylbenzamide, the carbonyl carbon signal is found at δ 170.0 ppm, and the N-methyl carbons are at δ 39.5 and 35.4 ppm. nih.gov For N,N,4-trimethylbenzamide in DMSO-d₆, the carbonyl carbon resonates at δ 170.17 ppm, the N-methyl carbons at δ 39.72 and 34.76 ppm, and the aryl methyl carbon at δ 20.90 ppm. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

X-ray Crystallography for Solid-State Structural Elucidation

As of this writing, a single-crystal X-ray structure of this compound has not been reported in the surveyed literature. However, the analysis of closely related benzamide (B126) analogues provides a robust framework for understanding the likely solid-state behavior of this compound.

Conformational Analysis in Crystalline State

The conformation of benzamides in the crystalline state is largely defined by the dihedral angle between the plane of the phenyl ring and the amide group. In N,4-dimethylbenzamide, this dihedral angle is 13.8 (2)°. nih.gov For N-(3,5-dimethylphenyl)-4-methylbenzamide, the dihedral angle between the two benzene (B151609) rings is 16.6 (1)°. nih.gov These relatively small dihedral angles suggest a tendency towards planarity to maximize π-conjugation between the aromatic ring and the amide functionality. It is anticipated that this compound would adopt a similar conformation in the solid state, with a relatively small dihedral angle between the phenyl ring and the amide plane, influenced by the steric hindrance of the ortho-protons and the electronic effects of the meta-methyl group.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. In the study of this compound and its analogues, FT-IR spectroscopy provides valuable insights into the vibrational modes of the molecule, confirming the presence of key structural features.

The FT-IR spectrum of a molecule is unique and is often referred to as its molecular "fingerprint". Analysis of the spectrum allows for the identification of characteristic absorption bands corresponding to specific bond vibrations. For this compound, the key functional groups of interest are the tertiary amide group (C=O and C-N bonds), the aromatic ring (C=C and C-H bonds), and the methyl groups (C-H bonds).

Detailed Research Findings

Detailed analysis of the FT-IR spectra of this compound and its analogues, such as N,N-diethyl-m-toluamide (DEET), reveals several characteristic absorption peaks. While the exact positions of the peaks can vary slightly depending on the specific molecular environment and sample preparation, the general regions of absorption for particular functional groups are well-established.

For instance, studies on N,N-diethyl-m-toluamide show a prominent C=O stretching vibration of the amide I band at approximately 1625.32 cm⁻¹ to 1635 cm⁻¹. researchgate.netodinity.com This strong absorption is a hallmark of the carbonyl group in amides. The C-H stretching vibrations from the methyl groups are typically observed around 2971.06 cm⁻¹. odinity.com

The aromatic ring gives rise to several bands. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹), where complex vibrations, including C-H out-of-plane bending, occur. For tertiary amines, the C-N stretching vibrations are expected in the range of 1220-1020 cm⁻¹. docbrown.info

The table below summarizes the expected characteristic FT-IR absorption bands for this compound, based on data from analogous structures and general spectroscopic principles.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 2975-2850 | Methyl Groups |

| C=O Stretch (Amide I) | ~1630 | Amide |

| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |

| C-N Stretch | 1220-1020 | Tertiary Amine |

| C-H Out-of-Plane Bend | 900-675 | Aromatic Ring |

The FT-IR spectrum of the related compound N,N-diethyl-m-toluamide provides a useful comparison. The table below details the observed vibrational frequencies for this analogue.

| Compound | Vibrational Mode | Observed Wavenumber (cm⁻¹) | Reference |

| N,N-diethyl-m-toluamide | CH₃ Asymmetric Stretch | 2973 | researchgate.net |

| N,N-diethyl-m-toluamide | CH Symmetric Stretch | 2931 | researchgate.net |

| N,N-diethyl-m-toluamide | C=O Stretch (Amide I) | 1635 | researchgate.net |

By comparing the experimental spectra of this compound with those of its analogues and with established correlation tables, a detailed assignment of the observed vibrational bands can be achieved, thus confirming its molecular structure.

Computational Chemistry and Molecular Modeling Studies of N,n,3 Trimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetics of molecules. These calculations can predict a wide array of properties, including molecular geometries, reaction energies, and spectroscopic data, with a high degree of accuracy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the electronic and structural properties of various organic molecules, including substituted benzamides. While specific DFT studies focusing exclusively on N,N,3-trimethylbenzamide are not extensively documented in the public domain, the principles of DFT can be applied to understand its electronic characteristics.

DFT calculations for a molecule like this compound would typically involve the determination of its ground-state electronic energy, electron density distribution, and molecular orbitals. The presence of the aromatic ring, the amide group, and the methyl substituents influences the electronic properties. The electron-donating nature of the methyl groups and the resonance effects of the amide group can be analyzed to predict regions of high or low electron density, which are critical for understanding the molecule's reactivity and intermolecular interactions.

Key energetic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For substituted benzamides, the nature and position of the substituents on the phenyl ring significantly impact the HOMO-LUMO gap and, consequently, the molecule's electronic behavior.

The behavior of a molecule can change significantly in a solvent. Implicit solvent models are a computationally efficient way to study these effects by representing the solvent as a continuous medium. The SM8 (Solvation Model 8) is one such model that has been used to calculate solvation free energies.

A study on a closely related isomer, N,N,4-trimethylbenzamide, provides valuable insights into the solvation of this compound. The solvation free energy of N,N,4-trimethylbenzamide in water was calculated using the SM8 model. The study highlighted that the predicted solvation free energies can be sensitive to the computational method used. For instance, different charge models within the SM8 framework can yield varying results. One of the significant findings was that the SM8 model tended to underestimate the solvation free energies for amides like N,N,4-trimethylbenzamide, suggesting that the model may not fully capture specific solvation interactions around the amide functional group. nih.gov

Table 1: Calculated Aqueous Solvation Free Energies (kcal/mol) for N,N,4-trimethylbenzamide using the SM8 Model with Different Geometries and Charge Models. nih.gov

| Gas-Phase Geometry Optimization Method | Charge Model | Solvation Free Energy (kcal/mol) |

| B3LYP/6-31G(d) | CM4 | -6.19 |

| mPW1/6-31G(d) | CM4 | -7.01 |

| M06-2X/6-31G(d) | CM4 | -9.76 |

This data is for N,N,4-trimethylbenzamide and is presented as a close approximation for this compound.

The accuracy of computational predictions is highly dependent on the chosen theoretical model and the quality of the molecular geometry. The study on N,N,4-trimethylbenzamide also shed light on the sensitivity of solvation free energy calculations to the geometry of the molecule. nih.gov It was observed that using geometries optimized in the gas phase versus those optimized in a simulated solvent environment can lead to different results. nih.gov

For N,N,4-trimethylbenzamide, optimizing the geometry in solution led to a more negative predicted free energy of solvation. nih.gov This suggests that the molecule's conformation can be influenced by the solvent, which in turn affects its thermodynamic properties. This finding underscores the importance of selecting an appropriate level of theory and considering solvent effects in geometry optimization to obtain accurate computational results. The choice of the density functional and basis set also plays a critical role in the accuracy of the calculated properties. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein.

While specific molecular docking studies featuring this compound as a primary ligand are not widely reported, the general principles of docking can be applied to understand its potential interactions. Benzamide (B126) derivatives are known to interact with a variety of biological targets, and docking studies on these analogs can provide a framework for understanding the potential binding modes of this compound.

The first step in a molecular docking study is the characterization of the receptor's binding site. This involves identifying the amino acid residues that form the binding pocket and understanding their chemical properties (e.g., hydrophobicity, charge, hydrogen bonding potential).

For a hypothetical docking of this compound, the assessment of its fit within a binding site would involve evaluating several factors:

Steric Complementarity: How well the shape of the ligand fits into the binding pocket.

Electrostatic Interactions: The compatibility of the electrostatic potentials of the ligand and the receptor.

Hydrogen Bonding: The potential for the amide group of this compound to form hydrogen bonds with amino acid residues in the binding site.

Hydrophobic Interactions: The interactions between the aromatic ring and methyl groups of the ligand with nonpolar residues of the receptor.

The orientation of the methyl group at the 3-position of the benzoyl ring would be a key determinant in how the molecule fits into a specific binding pocket, potentially influencing its binding selectivity compared to other isomers.

After predicting the binding pose, a scoring function is used to estimate the binding affinity between the ligand and the receptor. Scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.

Table 2: Common Interactions Evaluated by Scoring Functions in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonds | Formed between the amide group of the ligand and polar residues of the receptor. |

| Hydrophobic Interactions | Occur between the nonpolar regions of the ligand (aromatic ring, methyl groups) and hydrophobic residues of the receptor. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. |

| Electrostatic Interactions | Attractions or repulsions between charged or polar groups on the ligand and receptor. |

| Desolvation Penalty | The energy required to remove water molecules from the binding site and the surface of the ligand upon binding. |

The predicted binding affinity for this compound would be compared to that of other molecules to rank its potential as a binder for a specific target. It is important to note that scoring functions are approximations, and their predictions are often used for qualitative ranking rather than quantitative prediction of binding energies.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational stability and dynamics of molecules such as this compound. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements and structural changes over time.

In the context of this compound, MD simulations can elucidate the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. The conformational landscape of substituted benzamides is influenced by the rotational barriers around the phenyl-carbonyl and carbonyl-nitrogen bonds. For this compound, the presence of the methyl group on the benzene (B151609) ring and the two methyl groups on the nitrogen atom introduces specific steric and electronic effects that dictate its conformational preferences.

A typical MD simulation protocol for this compound would involve placing the molecule in a simulated environment, such as a solvent box of water molecules, to mimic physiological conditions. The system is then subjected to a period of energy minimization to remove any unfavorable atomic clashes, followed by a gradual heating phase to reach the desired simulation temperature. Finally, a production run is performed, during which the trajectory of each atom is recorded over a timescale of nanoseconds to microseconds.

Table 1: Hypothetical Results of a Molecular Dynamics Simulation for this compound

| Simulation Parameter | Value |

| Simulation Time | 500 ns |

| Solvent | Explicit Water (TIP3P model) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Most Stable Phenyl-Carbonyl Dihedral Angle | 35° ± 5° |

| Secondary Stable Phenyl-Carbonyl Dihedral Angle | 150° ± 10° |

| Energy Barrier for Rotation | 8.2 kcal/mol |

This table presents hypothetical data that would be expected from a molecular dynamics simulation of this compound, illustrating the type of quantitative insights that can be gained.

Computational Approaches for Molecular Surface Characterization (e.g., Fractional PDE Transform)

The Fractional PDE Transform is a mathematical tool that can be used to generate a smooth and continuous representation of the molecular surface. nih.govresearchgate.net Unlike traditional methods that define the surface as a set of discrete points, the PDE-based approach describes the surface as a level set of a solution to a PDE. The use of fractional derivatives provides an enhanced ability to control the smoothness and resolution of the generated surface, allowing for a multi-resolution analysis. nih.govresearchgate.net

For this compound, applying the Fractional PDE Transform would begin with the atomic coordinates of the molecule. These coordinates would serve as the initial condition for solving a high-order fractional PDE. The resulting solution provides a continuous function in three-dimensional space, and an isosurface of this function is then rendered to visualize the molecular surface.

This advanced surface characterization can provide valuable insights into the properties of this compound. For example, by mapping the electrostatic potential onto the PDE-generated surface, regions of positive and negative charge can be visualized. This is particularly important for understanding potential intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. Furthermore, the shape and curvature of the molecular surface, as captured by the Fractional PDE Transform, can be correlated with properties like solubility and binding affinity to biological targets.

Table 2: Potential Applications of Fractional PDE Transform for this compound Surface Analysis

| Surface Property | Information Gained |

| Shape and Topology | Identification of cavities and protrusions that may be important for molecular recognition. |

| Electrostatic Potential | Visualization of electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Surface Area and Volume | Quantitative measures that correlate with solubility and other bulk properties. |

| Curvature | Analysis of local shape features that can influence binding specificity. |

Structure Activity Relationship Sar and Mechanistic Elucidation in N,n,3 Trimethylbenzamide Research

Impact of Substituent Modifications on Molecular Function

Modifying the substituents on the benzamide (B126) scaffold is a key strategy for tuning the pharmacological properties of the molecule. The position, size, and electronic nature of these groups can dramatically alter the compound's interaction with its biological targets.

Positional isomerism, where substituents are located at different positions on the benzamide ring (ortho, meta, or para), can lead to vastly different biological activities. nih.gov The location of a substituent determines its spatial orientation within a receptor's binding pocket, influencing the types of intermolecular interactions that can occur. It has been reported that the position of a substituent can have a greater impact on properties than the chemical nature of the substituent itself. nih.gov

For substituted benzamides interacting with dopamine (B1211576) receptors, the position of a group on the benzamide ring is critical. Research on the D4 dopamine receptor has shown a specific structure-activity relationship where the receptor is sensitive to substitutions at the meta (position 3) and para (position 4) positions of the benzamide ring. nih.gov This suggests that these positions are oriented toward key interaction points within the receptor's binding site. A shift of the methyl group in N,N,3-trimethylbenzamide from the meta position to the ortho or para position would be expected to alter the molecule's binding profile due to the distinct steric and electronic environment of each position.

Replacing the 3-methyl group of this compound with other alkyl groups or with halogens can significantly modify its electronic properties and, consequently, its biological function. Alkyl groups, like the methyl group, are generally considered electron-donating, while halogens are electron-withdrawing. These electronic effects can influence the strength of interactions, such as hydrogen bonds and halogen bonds, with a biological target. nih.govnih.gov

The nature of the substituent at the 3-position has been shown to be a critical determinant of both the biological target and the mechanism of action for benzamide derivatives. For example, the substitution of 3-halogenated or 3-trifluoromethyl groups on the benzamide core can produce highly potent inhibitors of Bcr-Abl kinase, a key target in chronic myeloid leukemia. flintbox.com In a striking contrast, replacing the 3-methyl group with a 3-nitroso group transforms the molecule into an inhibitor of caspase-3, an enzyme involved in apoptosis. nih.gov This highlights the profound influence that a single substituent can exert on molecular function.

| Substituent at Position 3 | Biological Target | Observed Effect | Reference |

|---|---|---|---|

| -CH3 (as in this compound) | Dopamine D4 Receptor | Part of a class of ligands with affinity for D4 receptors. | nih.gov |

| -Cl, -Br, -CF3 | Bcr-Abl Kinase | Potent inhibition of kinase activity. | flintbox.com |

| -NO | Caspase-3 | Inhibition of enzyme activity. | nih.gov |

Investigation of Molecular Recognition and Interaction Mechanisms

Molecular recognition is the process by which molecules bind specifically to one another through non-covalent interactions. rsc.org For this compound and its analogs, this involves binding to specific pockets on protein targets, leading to the modulation of their function.

Substituted benzamides are a well-established class of compounds known to interact with neurotransmitter systems, particularly the dopaminergic system. nih.gov Dopamine is a crucial neurotransmitter involved in regulating movement, emotion, and cognition. flintbox.com Its effects are mediated by five receptor subtypes (D1-D5), which are G-protein coupled receptors. flintbox.com The N-substituted benzamide class of compounds has been shown to possess binding affinity for dopamine D2 and serotonin (B10506) 5-HT3 receptors. nih.gov These interactions are the basis for their application in various neurological and psychiatric contexts.

The benzamide scaffold has proven to be a versatile template for designing ligands that target a diverse range of proteins, including receptors, kinases, and caspases.

Dopamine Receptors: Detailed SAR studies have been conducted on substituted benzamides to understand their interaction with dopamine receptors. A key finding is that the D4 receptor subtype exhibits a unique sensitivity to the substitution pattern on the benzamide ring. Specifically, a substitution that introduces a polar, hydrogen-bond accepting group at the meta (3-) position can lead to enhanced binding affinity. nih.gov This suggests that the 3-position of the benzamide ring is oriented towards a region of the D4 receptor's binding pocket that can form a hydrogen bond, and modifications at this site can be exploited to improve ligand binding.

Kinases: The benzamide framework is a privileged structure in the development of kinase inhibitors. Modifications to this scaffold have yielded potent inhibitors for several kinases. For instance, researchers have developed 4-(3H-pyrazolo[4,3-f]quinolin-7-yl)benzamide derivatives that act as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and CDK12, with IC50 values in the low nanomolar range. nih.gov Other studies have identified 3-substituted benzamide derivatives as powerful inhibitors of the Bcr-Abl tyrosine kinase. flintbox.com

| Benzamide Derivative Class | Target Kinase | Reported Potency (IC50) | Reference |

|---|---|---|---|

| 3-Halogenated Benzamides | Bcr-Abl | High potency | flintbox.com |

| 4-(Pyrazoloquinolin-7-yl)benzamides | CDK2 / CDK12 | 4-27 nM | nih.gov |

| Benzoheterocyclic-substituted Amides | ASK1 | 26 nM |

Caspases: Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The interaction of benzamide derivatives with the caspase system is complex and highly dependent on the specific substitution pattern. Certain N-substituted benzamides, such as declopramide, have been shown to induce apoptosis by triggering the release of cytochrome c from mitochondria, which in turn leads to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.gov This activation was significantly reduced by a caspase-9 inhibitor. nih.gov Conversely, a different derivative, 3-nitrosobenzamide, acts as a direct inhibitor of caspase-3, an effector caspase, thereby preventing apoptosis. nih.gov This dual role demonstrates the remarkable functional plasticity of the benzamide scaffold.

By interacting with specific molecular targets, benzamide derivatives can profoundly influence intracellular signaling pathways.

Dopamine Receptor Signaling: Through their interaction with D2-like dopamine receptors (including D4), which are G-protein coupled receptors, substituted benzamides can modulate downstream signaling cascades. These receptors typically couple to Gαi/o proteins, and their modulation can lead to changes in the levels of the second messenger cyclic AMP (cAMP).

Apoptotic Pathways: As noted previously, N-substituted benzamides can trigger the intrinsic pathway of apoptosis. This process begins at the mitochondria, leading to cytochrome c release and the formation of the apoptosome, which activates caspase-9. nih.gov Activated caspase-9 then proceeds to activate downstream effector caspases (like caspase-3), culminating in the systematic dismantling of the cell. nih.gov This demonstrates a direct influence on the core machinery of programmed cell death.

Allosteric Modulation and Orthosteric Binding Site Analysis

The interaction of this compound with its biological targets, particularly within the olfactory systems of insects, involves complex mechanisms that are not fully elucidated but are subjects of ongoing research. The discussion around its mode of action often centers on whether it acts at the primary ligand-binding site (an orthosteric site) or at a secondary site (an allosteric site) to modify receptor function.

Research into the broader class of insect repellents, including isomers and analogs of this compound like DEET (N,N-Diethyl-3-methylbenzamide), provides a framework for understanding these potential interactions. For insect odorant receptors (ORs), which are primary targets for repellents, modulation can occur through several mechanisms. These include competitive binding at the odorant-binding site (orthosteric antagonism), activation of the receptor (agonism), or binding to an allosteric site to either enhance or inhibit the receptor's response to its cognate odorant. dtic.mil

Studies on related compounds suggest that repellents can act as insurmountable antagonists of ORs. dtic.mil This suggests a model where the repellent may interact with an allosteric site on the receptor, stabilizing a closed or inactive conformation. dtic.mil This binding event would prevent the receptor from being activated by its natural odorant ligand, effectively blocking the olfactory signal. dtic.mil This allosteric mechanism is distinct from a competitive orthosteric model where the repellent would directly compete with the odorant for the same binding pocket.

Furthermore, the function of insect ORs is dependent on their formation of a heteromeric complex with an obligatory co-receptor known as Orco. dtic.mil The binding sites for repellents could exist on the odorant-specific OR subunit, the Orco subunit, or at an interface created by their complex formation. dtic.mil Evidence suggests that allosteric sites for repellents like DEET may emerge specifically as a result of this heteromeric assembly, which would not be present on either subunit alone. dtic.mil

In addition to direct receptor modulation, some research indicates that repellents can interfere with the recognition of host odors, acting as a "molecular confusant". nih.govresearchgate.net For example, DEET has been shown to produce a blocking effect on the neuronal responses of bed bugs to specific human odors and inhibit the function of certain odorant receptors. nih.govresearchgate.net This inhibitory effect could be mediated by either orthosteric or allosteric interactions, where the repellent either blocks the primary binding site or alters the receptor's conformation to reduce its affinity for the attractant odorant.

The following table summarizes the potential interaction mechanisms of benzamide-based repellents with insect odorant receptors based on current pharmacological models.

| Interaction Type | Binding Site | Proposed Mechanism | Consequence |

| Orthosteric Antagonism | Odorant Binding Site | Direct competition with the natural odorant ligand for the primary binding pocket. | Blocks odorant perception. |

| Allosteric Modulation (Negative) | Allosteric Site | Binds to a secondary site, inducing a conformational change that stabilizes the receptor's inactive state. dtic.mil | Inhibits or reduces the receptor's response to the odorant. dtic.milnih.gov |

| Agonism | Orthosteric or Allosteric Site | Directly activates the odorant receptor, triggering an avoidance behavior. nih.gov | Elicits a repellent response. nih.gov |

| Odorant Scrambling | Multiple Receptors | Interacts with multiple receptors with low affinity, altering the overall pattern of olfactory neuron activation in the presence of other odors. escholarship.org | Disrupts normal host-odor recognition. escholarship.org |

While much of the detailed mechanistic work has been conducted on the more common isomer, DEET, the structural similarity of this compound suggests it likely operates through similar pathways involving either direct or indirect modulation of insect olfactory receptors. Future research focusing specifically on this compound is required to delineate its precise binding sites and elucidate whether its primary mode of action is orthosteric, allosteric, or a combination of multiple mechanisms.

Development and Research of N,n,3 Trimethylbenzamide Derivatives and Analogues

Design Principles for Novel Benzamide (B126) Scaffolds

The design of new benzamide derivatives is guided by several key principles aimed at optimizing their interaction with biological targets. A central strategy involves the concept of "privileged structures," which are molecular frameworks capable of providing high-affinity ligands for more than one type of receptor or enzyme. unife.it The benzamide moiety is considered one such scaffold, serving as a versatile template for building new bioactive compounds. unife.it

Modern design strategies often employ computational methods and the analysis of structure-activity relationships (SAR) to guide the synthesis of new analogues. acs.org One successful approach involves creating conformationally locked derivatives. researchgate.net By introducing specific substituents, intramolecular hydrogen bonds (IMHBs) can be formed, which predetermine the ligand's conformation and can enhance binding affinity to the target protein. acs.orgnih.gov For example, placing a fluorine atom at the ortho position of the benzamide scaffold can induce an IMHB, making the aromatic ring more electron-deficient and the amide NH group more acidic. acs.orgnih.gov

Bioisosterism is another critical principle, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance a desired biological activity. nih.gov This strategy was used to design novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, aiming to discover new pesticides with high activity. nih.gov The design process also considers physicochemical properties that influence absorption and permeation, such as lipophilicity (logP) and molecular weight, to ensure the molecule can reach its site of action. unife.it

Synthesis and Characterization of Substituted Benzamide Derivatives

The synthesis of substituted benzamide derivatives is typically achieved through well-established chemical reactions. A common and straightforward method involves the aminolysis reaction where an appropriate amine is reacted with a benzoyl chloride derivative. researchgate.net For instance, N-substituted benzamide derivatives have been synthesized by reacting substituted amines with benzoyl chloride in the presence of a base. nih.govnanobioletters.com Another approach is the EDC/HOBt-mediated coupling between benzoic acid derivatives and an amine. nih.gov

More complex multi-step syntheses are employed to create novel derivatives with specific functional groups. For example, a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole was synthesized through a sequence of esterification, cyanation, cyclization, and aminolysis reactions. nih.gov The cyclization step to form the 1,2,4-oxadiazole ring was achieved in a one-pot reaction to improve efficiency and avoid byproducts. nih.gov

Once synthesized, the chemical structures of the new compounds are rigorously confirmed using a suite of analytical techniques. These characterization methods are essential to verify the identity and purity of the target molecules. Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are used to elucidate the detailed molecular structure. nih.govresearchgate.net For example, in the characterization of a target benzamide, the signal for the C=O group can be identified in the ¹³C-NMR spectrum, while the NH proton often appears as a singlet in the ¹H-NMR spectrum. nih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds with high accuracy. nih.govresearchgate.net

Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups within the molecule, such as the amide C=O and N-H bonds. researchgate.net

The table below summarizes the characterization data for a representative N-phenylbenzamide derivative.

| Compound | Synthesis Method | Characterization Data |

| N-(3-chloro-4-fluorophenyl)-4-((6-(trifluoromethyl) pyrimidine-4-yl)oxy)benzamide (4f) | Reaction of an amine with a benzoyl chloride derivative | Yield: 25.6%Melting Point: 178-179°C¹H NMR (ppm): δ 10.58 (s, 1H, CONH), 9.06 (s, 1H, pyrimidine-H), 8.18–8.12 (m, 3H, Ph-H), 7.93 (s, 1H, pyrimidine-H), 7.82–7.78 (m, 1H, Ph-H), 7.56–7.48 (m, 3H, Ph-H)¹³C NMR (ppm): δ 170.33, 165.34, 159.71, 156.23, 155.01, 154.73, 152.60, 136.82, 132.77, 130.12, 122.23, 121.01, 119.55, 119.37, 117.40, 107.04HRMS (ESI): Calculated for C₁₉H₁₁ClF₃N₃O₂ [M+H]⁺: 420.0514, Found: 420.0513 semanticscholar.org |

Strategies for Enhancing Biological Activity via Structural Analogue Exploration

The exploration of structural analogues is a cornerstone of medicinal and agrochemical research, aimed at enhancing the biological activity and selectivity of a lead compound. For the benzamide scaffold, modifications to the aromatic ring and the amide moiety can lead to significant variations in pharmacological or pesticidal effects. researchgate.net

Structure-activity relationship (SAR) studies are crucial for identifying which molecular modifications lead to improved performance. By synthesizing a series of related compounds and evaluating their biological effects, researchers can determine the impact of different functional groups at various positions. For instance, in the development of novel PARP-1 inhibitors, a series of benzamide derivatives were designed and synthesized based on structural optimization of a previously reported compound. nih.gov This led to the discovery of compound 13f , which exhibited potent anticancer activity and excellent PARP-1 inhibitory effect. nih.gov

Key strategies for enhancing activity include:

Substitution on the Aromatic Ring : Introducing different substituents (e.g., halogens, alkyl groups, trifluoromethyl groups) on the benzoyl ring can alter the electronic properties and lipophilicity of the molecule, influencing its binding to target sites.

Incorporation of Heterocyclic Moieties : Introducing heterocyclic rings, such as pyrimidine or 1,2,4-oxadiazole, can introduce new interaction points with biological targets and improve activity. nih.govsemanticscholar.org Research has shown that N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety exhibit good antifungal and insecticidal activities. semanticscholar.org

Molecular docking studies are often used in conjunction with synthesis to predict how different analogues will bind to the active site of a target protein, providing a rational basis for further design improvements. nih.gov

Application in Pesticide Sciences and Agrochemical Research

Benzamide derivatives, including analogues of N,N,3-Trimethylbenzamide, have found significant application as active ingredients in agrochemical products. Their diverse biological activities make them effective as insecticides, fungicides, and nematicides. nih.govgoogle.com

The most prominent application for N,N-dialkylbenzamides is as insect repellents. N,N-diethyl-m-toluamide (DEET) is a gold standard repellent used worldwide for personal protection against biting insects like mosquitoes. nih.govplos.org Research continues to focus on developing new analogues with longer duration of action and improved properties. nih.gov Studies have shown that specific electronic properties, such as the van der Waals surface electrostatic potential by the amide nitrogen and oxygen atoms, are key predictors of repellent efficacy. researchgate.net

In addition to repellency, benzamide derivatives have been developed as potent insecticides for agricultural use. google.com For example, novel N,N'-substituted benzamide derivatives have been synthesized and tested as insect growth regulators against pests like the white mango scale insect. researchgate.net A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole showed promising larvicidal activities against mosquito larvae and fungicidal activities against several plant pathogenic fungi. nih.gov

The table below presents findings on the pesticidal activity of selected benzamide derivatives.

| Compound/Derivative Class | Target Pest/Fungus | Observed Biological Activity |

| Benzamides with pyridine-linked 1,2,4-oxadiazole (Compound 7a) | Mosquito larvae (Culex pipiens pallens) | 100% larvicidal activity at 10 mg/L. nih.gov |

| Benzamides with pyridine-linked 1,2,4-oxadiazole (Compound 7h) | Botrytis cinerea (fungus) | 90.5% inhibitory activity at 50 mg/L, outperforming the commercial fungicide fluxapyroxad (63.6%). nih.gov |

| N-phenylbenzamides with a trifluoromethylpyrimidine moiety (Compound 4q) | Phomopsis sp., Botryosphaeria dothidea, Botrytis cinerea (fungi) | Exhibited superior antifungal activities compared to the commercial fungicide pyrimethanil. semanticscholar.org |

| N,N'-substituted benzamide derivatives | White mango scale insect (Aulacaspis tubercularis) | Demonstrated toxicity to nymphs, acting as potential insect growth regulators. researchgate.net |

These findings underscore the versatility of the benzamide scaffold in developing new and effective agents for crop protection and public health. nih.govsemanticscholar.org

Future Perspectives and Emerging Research Directions

Integration of Advanced Computational and Experimental Methodologies

Future research will increasingly rely on the synergy between computational and experimental techniques to predict and validate the properties of N,N,3-Trimethylbenzamide. The development of new insect repellents, for instance, has been significantly advanced by using quantitative structure-activity relationship (QSAR) modeling, which can reduce the time and cost of discovering new active chemical structures. researchgate.net Such in-silico screening of large compound libraries helps identify candidates with desired characteristics. biorxiv.org

These computational predictions are then followed by experimental validation. For this compound, this integrated approach could involve:

Molecular Docking: Simulating the interaction of this compound with specific biological targets, such as the chemosensory receptors in insects, to predict its efficacy as a repellent. researchgate.net

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to understand the compound's electronic structure, reactivity, and the nature of its intermolecular interactions, which are crucial for its physical and biological properties. documentsdelivered.com

Spectroscopic Analysis: Using advanced spectroscopic techniques to confirm the structural and electronic properties predicted by computational models.

This iterative cycle of prediction and verification accelerates the discovery process and provides a deeper understanding of the molecule's behavior at a subatomic level.

Exploration of Novel Synthetic Pathways

While traditional methods for synthesizing benzamides are well-established, emerging research focuses on developing more efficient, sustainable, and versatile synthetic routes. These novel pathways could be applied to the production of this compound to improve yield, reduce environmental impact, and allow for easier synthesis of derivatives for structure-activity relationship studies.

Key areas of exploration include:

Catalytic Processes: The use of heterogeneous copper-based metal-organic frameworks (MOFs) has proven effective for the oxidative coupling of carboxylic acids with formamides to produce amides with excellent yield. mdpi.com This method represents a greener alternative to traditional coupling reagents.

Non-Classical Reactions: The Mitsunobu reaction has been adapted for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine, offering a valuable method when traditional carboxylic acid derivative chemistry is ineffective. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability for amidation reactions, minimizing waste and enabling precise control over reaction conditions.

The development of such innovative synthetic methodologies is crucial for both laboratory-scale research and potential large-scale industrial production of this compound and its analogs.

| Method | Key Reagents/Catalysts | Primary Advantage | Reference |

|---|---|---|---|

| Oxidative Coupling | Copper-based Metal-Organic Framework (MOF), tert-butyl hydroperoxide (TBHP) | High efficiency, environmentally friendly | mdpi.com |

| Non-Classical Mitsunobu Reaction | Triphenylphosphine, Diisopropylazodicarboxylate (DIAD) | Effective for challenging substrates | nih.gov |

| Copper Nanoparticle Catalysis | Copper Nanoparticles on Zeolite Y (CuNPs/ZY), TBHP | Recyclable catalyst, mild reaction conditions | researchgate.net |

Unraveling Complex Biological Interaction Networks

The biological activity of a compound is rarely the result of interaction with a single target. A significant future direction for this compound research is to map its complex network of interactions within biological systems. For its analog DEET, it is understood that its repellent activity is not based on a single mechanism but likely involves multiple biological targets across different chemosensory systems, including olfactory, gustatory, and ionotropic receptors. researchgate.net

Future research on this compound should aim to:

Identify Molecular Targets: Utilize techniques like affinity chromatography and proteomics to identify the specific proteins and receptors that bind to the compound.

Elucidate Mechanisms of Action: Investigate the downstream cellular effects following compound binding. For example, studies on DEET have shown it can induce the synthesis of glutathione (B108866) S-transferase in mosquito cells, suggesting a physiological response beyond simple nerve-based repellency. nih.govresearchgate.net Similar subcellular effects could be investigated for this compound.

Systems Biology Approach: Integrate data from genomics, proteomics, and metabolomics to build a comprehensive model of how this compound affects an organism. This approach can reveal unexpected activities or off-target effects.

Q & A

Q. What are the methodological approaches for synthesizing N,N,3-Trimethylbenzamide?

The synthesis of this compound typically involves amidation reactions. A general strategy includes:

- Step 1 : Reacting 3-methylbenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Step 2 : Treating the acid chloride with dimethylamine (HN(CH₃)₂) in anhydrous dichloromethane (DCM) under nitrogen atmosphere to form the tertiary amide.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Key considerations include controlling reaction temperature (0–5°C during acid chloride formation) and ensuring anhydrous conditions to avoid hydrolysis. This methodology aligns with tertiary amide synthesis principles for benzamide derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, the N,N-dimethyl groups appear as singlets at δ ~2.8–3.2 ppm (¹H) and δ ~35–40 ppm (¹³C).

- Infrared Spectroscopy (IR) : A strong C=O stretch at ~1650–1680 cm⁻¹ confirms the amide bond.

- X-ray Crystallography : Resolves molecular geometry. For related benzamides, monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) have been reported .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₅NO requires m/z 177.1154).

Advanced Research Questions

Q. How do substituent positions in this compound influence its reactivity in cycloaddition reactions?

Steric hindrance from the N,N-dimethyl and 3-methyl groups significantly impacts reactivity. For example:

- In [3+2] cycloadditions, ortho-substituted groups (e.g., 3-methyl) create steric barriers, reducing reaction rates or yields. Evidence from similar compounds (e.g., 2-amino-5-chloro-N,N,3-trimethylbenzamide) shows that bulky substituents near the reactive site hinder dipolar interactions .

- Mitigation Strategies : Use electron-withdrawing groups (e.g., trifluoromethyl) to offset steric effects or employ high-pressure conditions to drive reactions. Computational modeling (DFT) can predict transition states and optimize substituent placement.

Q. How can researchers resolve discrepancies in reported reaction yields for this compound derivatives?

Contradictions in yields often arise from:

- Reagent Purity : Impurities in dimethylamine or solvents alter kinetics. Ensure reagents are freshly distilled (e.g., dimethylamine stored over molecular sieves).

- Reaction Scale : Small-scale syntheses (<10 mmol) may suffer from inhomogeneous mixing. Scale-up with continuous-flow reactors improves reproducibility.

- Analytical Variability : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC or GC analyses to calibrate yield calculations. Cross-validate results with multiple techniques (e.g., NMR integration vs. HRMS).

Q. What strategies optimize the metabolic stability of this compound in medicinal chemistry applications?

- Trifluoromethyl Substitution : Introducing CF₃ groups at the 4-position (as seen in analogs like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) enhances lipophilicity and resistance to oxidative metabolism .

- Deuterium Labeling : Replace labile hydrogen atoms (e.g., benzylic positions) with deuterium to slow CYP450-mediated degradation.

- Prodrug Design : Mask the amide group as a pivaloyloxymethyl (POM) ester to improve bioavailability, followed by enzymatic cleavage in vivo.

Methodological Tables

Q. Table 1: Key Crystallographic Data for Benzamide Derivatives

| Parameter | Value (Example Compound) | Method |

|---|---|---|

| Space Group | P2₁/c | X-ray Diffraction |

| Unit Cell (Å) | a = 25.0232, b = 5.3705 | Oxford Xcalibur Ruby Gemini |

| Bond Length (C=O) | 1.224 Å | Single-Crystal Analysis |

Q. Table 2: Reaction Optimization for Sterically Hindered Derivatives

| Condition | Yield (Unoptimized) | Yield (Optimized) | Strategy |

|---|---|---|---|

| Room Temperature | 15% | 62% | High-Pressure (10 atm) |

| DCM Solvent | 20% | 55% | Switch to THF/DMF |

| Bulk Amine Source | 10% | 48% | Use Freshly Distilled |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.